Methyl 2-chloroacetimidate hydrochloride

Asymmetric Catalysis Chiral Ligands Oxazoline Synthesis

Researchers synthesizing chiral trisoxazoline ligands or NK1 antagonists often face batch-to-batch variability that compromises enantioselectivity and yield. Methyl 2-chloroacetimidate hydrochloride (CAS 70737-12-1) provides a literature-validated, stable imidate salt that ensures consistent reactivity. - Enables modular synthesis of chiral trisoxazoline ligands for asymmetric Michael additions - Key precursor for one-step chlorotriazolinone formation (99% yield in final alkylation) - Salt form offers superior stability and handling vs. the free base; minimizes side reactions with amines, alcohols, and thiols

Molecular Formula C3H7Cl2NO
Molecular Weight 144 g/mol
CAS No. 70737-12-1
Cat. No. B1315284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloroacetimidate hydrochloride
CAS70737-12-1
Molecular FormulaC3H7Cl2NO
Molecular Weight144 g/mol
Structural Identifiers
SMILESCOC(=N)CCl.Cl
InChIInChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H
InChIKeyZPKRTCMWHONHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloroacetimidate hydrochloride: Reactive Building Block


Methyl 2-chloroacetimidate hydrochloride (CAS 70737-12-1) is a versatile organic building block, characterized by its imidate functional group and a reactive chlorine atom . Its utility in organic synthesis is primarily derived from the good leaving group ability of the chlorine, which makes the compound highly susceptible to nucleophilic substitution . This reactivity profile positions it as a key precursor in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceutical and agrochemical development .

Reactive Platform Nucleophilic substitution via good chlorine leaving group Amine, alcohol, thiol coupling
Heterocycle Construction Key building block for oxazolines, triazolinones, amidines Supports pharmaceutical/agrochemical discovery
Salt Form Advantage Hydrochloride ensures room-temperature bench stability Simpler handling vs. free base

Methyl 2-chloroacetimidate hydrochloride: Analogue Substitution Risks


Substituting Methyl 2-chloroacetimidate hydrochloride with a close analog like its ethyl counterpart or free base form is not straightforward and can significantly alter synthetic outcomes. The salt form ensures superior stability and handling compared to the free base . More importantly, the steric and electronic properties of the alkyl group (methyl vs. ethyl) can influence reaction kinetics, selectivity, and yield in sensitive transformations, such as the formation of chiral ligands . Simple substitution without rigorous re-optimization of reaction conditions could lead to suboptimal enantioselectivity or yield, undermining the economic and scientific value of a synthetic route .

Attribute
Target (Methyl 2-chloroacetimidate HCl)
Potential Substitute
Physical Form
Stable solid (m.p. 77–82°C), ambient storage
Free base requires 2–8°C; ethyl analog may differ in crystallinity
Steric Profile
Small methyl group enables congested transition states
Ethyl or bulkier imidates may reduce reaction rate and selectivity
Literature Validation
Demonstrated in chiral trisoxazoline and triazolinone syntheses
Equivalent validated protocols often absent; re-optimization likely

Methyl 2-chloroacetimidate hydrochloride: Performance Comparison


Stability and Reactivity: Hydrochloride vs. Free Base

The hydrochloride salt form (Methyl 2-chloroacetimidate hydrochloride) is directly employed in the modular synthesis of chiral trisoxazolines, which are used as ligands in asymmetric Michael addition reactions . The free base (O-methyl 2-chloroacetimidate, CAS 41264-52-2) requires different handling and storage conditions (2-8°C) due to its lower stability, whereas the hydrochloride salt (m.p. 77-82°C) offers significantly improved bench stability and ease of use in standard laboratory environments . The hydrochloride form eliminates the need for an additional deprotonation step, streamlining the synthetic workflow .

Salt Stability
Cross-study comparable
HCl salt: stable solid at r.t.; free base: requires 2–8°C
Supports procurement of a more robust, easy-to-handle reagent
Supplier-reported storage differences
Asymmetric Catalysis Chiral Ligands Oxazoline Synthesis

Methyl vs. Ethyl Imidate in Heterocycle Construction

In the synthesis of 1,2,4-triazolin-5-ones, key intermediates for an NK1 antagonist, the choice of imidate critically impacts the reaction pathway. The use of Methyl 2-chloroacetimidate hydrochloride allows for a novel one-step condensation with semicarbazide hydrochloride to yield the chlorotriazolinone core [1]. A comparable route using the ethyl analog (Ethyl 2-chloroacetimidate hydrochloride, CAS 36743-66-5) was not reported in this specific context, suggesting that the methyl imidate's steric and electronic profile is uniquely suited for this high-yielding (99% in the subsequent alkylation step) convergent synthesis [1]. The methyl ester's smaller steric footprint can be a decisive factor in accessing congested transition states [1].

Imidate Steric Effect
Class-level inference
Methyl enables one-step chlorotriazolinone formation; ethyl not reported
Methyl group may be uniquely suited for congested ring closures
Observed in NK1 antagonist precursor synthesis
Triazolinone Synthesis NK1 Antagonist Heterocyclic Chemistry

Modular Assembly of Chiral Trisoxazoline Ligands

This compound is specifically cited as a reactant for the 'modular synthesis of chiral homo- and heterotrisoxazolines' [1]. These ligands are then applied in the asymmetrical Michael addition of indole to benzylidenemalonate, a benchmark reaction for evaluating chiral catalysts [1]. The modular approach relies on the precise reactivity of the methyl chloroacetimidate moiety for efficient oxazoline ring formation. While the enantioselectivity of the resulting catalyst is a function of the entire ligand structure, the building block's consistent performance is foundational [1]. Substitution with a less reactive or more sterically demanding imidate could compromise the yield of the ligand assembly step, reducing the overall efficiency of producing the chiral catalyst [1].

Chiral Ligand Assembly
Head-to-head
Key reactant in modular synthesis of chiral trisoxazolines
Validated entry to privileged asymmetric catalysis ligands
Referenced Sigma-Aldrich application data [REFS-1]
Asymmetric Catalysis Chiral Ligands Michael Addition

Commercial Purity and QC Standards

Procurement decisions often hinge on reliable quality. Commercial suppliers for Methyl 2-chloroacetimidate hydrochloride consistently report a standard purity of ≥95% to 97% . Crucially, reputable vendors provide batch-specific quality control documentation, including NMR, HPLC, and GC analyses . This level of analytical rigor, which is not universally guaranteed for all analogs or niche building blocks, provides a critical layer of confidence for reproducible synthetic outcomes. The availability of these data reduces the need for in-house purification and re-characterization, directly saving time and resources in a research or production setting .

QC Standards
Supporting evidence
Purity 95–97%; batch-specific NMR, HPLC, GC provided
Reduces need for in-house purification and re-characterization
Supplier specifications from Bidepharm, ChemScene
Quality Control Analytical Standards Reproducibility

Methyl 2-chloroacetimidate hydrochloride: Key Applications


Chiral Trisoxazoline Ligand Synthesis

This compound is a cornerstone for the modular synthesis of chiral homo- and heterotrisoxazolines . These ligands are then employed in asymmetric Michael addition reactions, a key methodology for constructing chiral centers in pharmaceutical intermediates . Its use is indicated when a reliable, literature-validated route to this class of ligands is required.

Triazolinone-Based NK1 Antagonist Precursor

It serves as a critical starting material for a novel, one-step synthesis of chlorotriazolinones, which are key intermediates in the convergent synthesis of NK1 antagonists . This application scenario is particularly relevant for medicinal chemistry programs targeting neurokinin receptors, where a high-yielding (99% in the final alkylation step) and streamlined synthetic route is essential .

Nitrogen-Containing Heterocycle Synthesis

Owing to its reactive chloroacetimidate moiety, it is a versatile electrophile for introducing this functional group into amines, alcohols, and thiols, leading to amidines, imidates, and thioimidates, respectively . These intermediates are valuable building blocks for a wide array of nitrogen-containing heterocycles found in pharmaceuticals and agrochemicals . This broad applicability makes it a strategic inventory item for organic synthesis laboratories.

Application
Selection Property
Validation Focus
Chiral trisoxazoline ligand synthesis
Reliable oxazoline ring formation
Asymmetric Michael addition protocol
Triazolinone-based NK1 receptor research
Convergent one-step heterocycle construction
High-yielding synthetic route efficiency
General nitrogen heterocycle synthesis
Electrophilic imidate reactivity profile
Amine, alcohol, thiol coupling versatility

Technical Documentation Hub

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